molecular formula C3H2BrNO3S2 B1626003 2-Bromothiazole-5-sulfonic acid CAS No. 41731-70-8

2-Bromothiazole-5-sulfonic acid

Cat. No.: B1626003
CAS No.: 41731-70-8
M. Wt: 244.1 g/mol
InChI Key: PGFNDPGQTWUDOT-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-sulfonic acid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a sulfonic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-5-sulfonic acid typically involves the bromination of thiazole derivatives followed by sulfonation. One common method includes the reaction of 2-bromothiazole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 2-Bromothiazole-5-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromo-1,3-thiazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFNDPGQTWUDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552060
Record name 2-Bromo-1,3-thiazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-70-8
Record name 2-Bromo-1,3-thiazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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